molecular formula C24H30N2O4 B4902149 2-PHENOXY-1-[4-(2-PHENOXYBUTANOYL)PIPERAZINO]-1-BUTANONE

2-PHENOXY-1-[4-(2-PHENOXYBUTANOYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B4902149
M. Wt: 410.5 g/mol
InChI Key: GJMLEJZZAOGDTO-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with phenoxy and butanoyl groups, making it an interesting subject for research due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

2-phenoxy-1-[4-(2-phenoxybutanoyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-3-21(29-19-11-7-5-8-12-19)23(27)25-15-17-26(18-16-25)24(28)22(4-2)30-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMLEJZZAOGDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxybutanoic acid with piperazine to form the piperazinyl derivative. This intermediate is then reacted with phenoxybutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and butanoyl groups may facilitate binding to these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-1-[4-(2-phenoxyacetyl)piperazinyl]-1-ethanone
  • 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
  • 1-Phenoxy-2-propanol

Uniqueness

2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

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